N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide
Description
Historical Development of Oxadiazole Pharmacophores
The 1,3,4-oxadiazole scaffold emerged as a pharmacophoric motif following the pioneering work of Tiemann and Krüger in 1884, who first synthesized oxadiazole derivatives through cyclization reactions. However, medicinal applications gained traction in the mid-20th century with the discovery of Oxolamine, a 1,2,4-oxadiazole derivative introduced in the 1960s as a cough suppressant. The 1,3,4-oxadiazole isomer later became prominent due to its superior metabolic stability and synthetic versatility. Early synthetic routes involved Fischer esterification and hydrazide cyclization, as demonstrated in the preparation of antibacterial 1,3,4-oxadiazole derivatives. By the 2000s, advancements in microwave-assisted synthesis and computational modeling accelerated the development of structurally diverse oxadiazole hybrids, including benzamide conjugates.
Significance of the 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole ring system serves as a bioisostere for carboxylate and ester groups, enabling improved pharmacokinetic properties while retaining target affinity. Key advantages include:
- Electron-withdrawing effects : The oxadiazole’s electron-deficient nature enhances π-π stacking interactions with aromatic residues in enzyme active sites, as observed in peptide deformylase inhibitors.
- Metabolic resistance : Replacement of labile ester groups with oxadiazole rings reduces susceptibility to enzymatic hydrolysis, prolonging half-life.
- Structural rigidity : The planar, aromatic oxadiazole core enforces conformational constraints that improve binding specificity, particularly in kinase inhibitors.
For instance, 1,3,4-oxadiazole derivatives substituted with aryl groups at the 2- and 5-positions exhibit enhanced antibacterial activity against Staphylococcus aureus (MIC = 8–32 µg/mL), outperforming amoxicillin in certain cases.
Comparative Analysis of Oxadiazole Regioisomers in Structural Biology
Regioisomeric differences critically influence the biological activity of oxadiazoles. A comparative analysis reveals:
The 1,3,4-oxadiazole isomer’s superior aromaticity and stability make it preferable for benzamide hybrids targeting intracellular enzymes. Molecular docking studies indicate that 1,3,4-oxadiazole derivatives form stable complexes with peptide deformylase via hydrophobic interactions with residues like Leu91 and Val96.
Structure-Function Paradigms of Benzamide-Oxadiazole Hybrids
The pharmacological profile of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide arises from synergistic interactions between its substituents:
- 5-Aryl substitution : The 2,4-dimethylphenyl group at position 5 enhances lipophilicity (logP ≈ 3.2), facilitating membrane penetration. Bulkier substituents at this position improve antibacterial potency by 4–8-fold compared to unsubstituted analogs.
- Benzamide linkage : The 4-ethoxybenzamide moiety introduces hydrogen-bonding sites (amide NH: δ 10.2 ppm in $$^1$$H NMR), critical for anchoring to serine proteases and kinases.
- Electron-donating groups : Ethoxy substituents at the para-position of the benzamide ring increase electron density, modulating oxidative metabolism and prolonging in vivo activity.
Quantitative structure-activity relationship (QSAR) models for analogous compounds demonstrate strong correlations (R$$^2$$ > 0.85) between antibacterial activity and descriptors like molar refractivity and hydrophobic surface area.
Table 1: Impact of Substituents on 1,3,4-Oxadiazole-Benzamide Activity
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-4-24-15-8-6-14(7-9-15)17(23)20-19-22-21-18(25-19)16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGRKCSSQBRKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,4-dimethylphenylhydrazine with ethyl 4-ethoxybenzoate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide has shown promising biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Studies indicate that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing effective inhibition of growth.
Anticancer Potential
Research suggests that this compound may inhibit specific cellular pathways involved in cancer proliferation. For instance, it can target enzymes crucial for tumor growth and metastasis. In vitro studies have demonstrated that it reduces cell viability in cancer cell lines.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Materials Science
In materials science, this compound can be utilized in the development of advanced materials:
Polymer Synthesis
The compound can serve as a precursor in the synthesis of polymers with desirable properties such as conductivity and thermal stability. Its incorporation into polymer matrices can enhance mechanical strength and thermal resistance.
Fluorescent Materials
Due to the unique electronic properties imparted by the oxadiazole ring, this compound is being investigated for use in fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Agrochemicals
This compound is also being researched as a potential agrochemical:
Pesticide Development
The compound's ability to inhibit certain biological pathways makes it a candidate for developing new pesticides or herbicides. Its efficacy against specific pests could provide an environmentally friendly alternative to conventional chemicals.
Case Studies
Several studies have documented the applications of this compound:
- Anticancer Study : A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell proliferation with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Efficacy : Research conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
- Polymer Application : A study featured in Materials Science Reports highlighted the use of this compound in synthesizing conductive polymers that have potential applications in flexible electronic devices .
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogues from the evidence:
Key Observations :
- Substituent Diversity : The target compound lacks sulfanyl or thiazole linkages seen in 7e () and indole moieties in , favoring instead a simpler ethoxybenzamide group. This reduces steric hindrance and may enhance solubility compared to bulkier analogues.
- Physical State : Unlike the oily derivatives in , the target compound is likely a solid due to its planar benzamide group and crystalline packing.
- Electronic Effects : The ethoxy group in the target compound is electron-donating, contrasting with electron-withdrawing chloro substituents in etobenzanid (), which could influence receptor binding or degradation rates .
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide is a synthetic compound belonging to the oxadiazole derivative class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 337.37 g/mol. The compound features an oxadiazole ring, which is crucial for its biological activity due to its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The oxadiazole moiety can modulate enzyme activities and influence cellular pathways related to metabolism and cell division. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions.
- Receptor Modulation : It can interact with various receptors, potentially affecting signal transduction pathways.
Biological Activities
Research has demonstrated that this compound exhibits several significant biological activities:
- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Antimicrobial Properties : Preliminary investigations suggest efficacy against certain bacterial strains.
- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory cytokines.
Case Studies
- Anticancer Efficacy :
-
Antimicrobial Activity :
- In vitro tests showed that this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 25 µg/mL .
- Anti-inflammatory Response :
Synthesis Methods
The synthesis of this compound typically involves several key steps:
-
Formation of the Oxadiazole Ring :
- The oxadiazole ring is synthesized through cyclization reactions involving hydrazides and carboxylic acid derivatives under acidic conditions.
-
Attachment of Ethoxybenzamide Moiety :
- Following the formation of the oxadiazole ring, the ethoxybenzamide group is introduced through acylation reactions.
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via cyclization of thiosemicarbazide intermediates or coupling reactions using 2,4-dimethylphenyl-substituted oxadiazole precursors. Key steps include:
- Thiosemicarbazide route : Reacting 4-ethoxybenzoyl chloride with 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine in pyridine under reflux (similar to methods in and ).
- Purity optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology :
- X-ray crystallography : Resolve crystal structure to confirm bond angles, torsion angles, and hydrogen-bonding patterns (as done for analogous oxadiazole derivatives in and ).
- Spectroscopy : Use - and -NMR to verify substituent positions (e.g., 4-ethoxybenzamide protons at δ 6.8–7.9 ppm). FT-IR for amide C=O stretch (~1650 cm) and oxadiazole ring vibrations (~1250 cm) .
Q. What preliminary biological assays are suitable for screening its antimicrobial potential?
- Methodology :
- In vitro MIC assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., E. coli) using broth microdilution (CLSI guidelines). Oxadiazole derivatives in and show activity against S. aureus (MIC ~8–32 µg/mL).
- C. elegans infection models : Evaluate in vivo efficacy using nematode survival assays (see for analogous compounds) .
Advanced Research Questions
Q. What mechanistic insights exist for its interaction with fungal CYP51 enzymes, and how does structural modification impact potency?
- Methodology :
- Enzyme kinetics : Perform IC assays with Aspergillus fumigatus CYP51 using fluorometric substrate conversion (e.g., 7-ethoxycoumarin deethylation). Compare inhibition constants () with VNI derivatives ( ).
- Molecular docking : Use crystallographic data (e.g., PDB 5TZ1) to model binding interactions. The 2,4-dimethylphenyl group may occupy hydrophobic pockets, while the 4-ethoxybenzamide moiety could disrupt heme coordination .
Q. How does substituent variation on the oxadiazole ring affect selectivity between bacterial and mammalian targets?
- Methodology :
- Kinase profiling : Screen against human kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects. Analogous compounds in show selectivity for bacterial enzymes (e.g., S. aureus BstA) over mammalian kinases.
- Computational SAR : Use QSAR models to correlate substituent lipophilicity (ClogP) with bacterial vs. mammalian IC ratios .
Q. What in vivo models are validated for studying its anti-inflammatory activity, and how do pharmacokinetic parameters influence efficacy?
- Methodology :
- Murine LPS-induced inflammation : Measure TNF-α/IL-6 suppression in serum (dose: 10–50 mg/kg, oral).
- Pharmacokinetics : Assess bioavailability (%F) via LC-MS/MS plasma analysis. Oxadiazole derivatives typically show moderate %F (20–40%) due to high protein binding () .
Data Contradictions and Resolution
Q. Why do some studies report conflicting MIC values for structurally similar oxadiazoles?
- Resolution : Discrepancies arise from:
- Assay conditions : Variations in bacterial strain virulence (e.g., methicillin-resistant vs. susceptible S. aureus in vs. 12).
- Solubility limits : Use of DMSO (>1% v/v) may inhibit bacterial growth, artificially lowering MICs. Confirm solubility via nephelometry .
Q. How can crystallographic data resolve ambiguities in proposed hydrogen-bonding networks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
